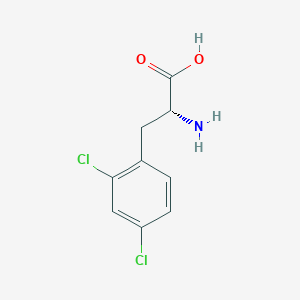

2,4-Dichloro-D-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQTNKPTXDNRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426365 | |

| Record name | 2,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114872-98-9 | |

| Record name | 2,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro D Phenylalanine and Its Derivatives

Asymmetric Synthesis Approaches

The creation of a specific stereocenter, as required for D-amino acids, necessitates the use of asymmetric synthesis techniques. These methods guide the reaction to favor the formation of one enantiomer over the other, a critical requirement for producing optically pure pharmaceutical intermediates.

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful method for separating racemic mixtures of amino acids. This technique leverages the high stereoselectivity of enzymes to act on only one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer.

One common approach involves the use of L-amino acid oxidase (LAAO) or L-amino acid deaminase (LAAD). nih.govnih.gov These enzymes selectively catalyze the oxidative deamination of the L-enantiomer in a racemic mixture of a phenylalanine derivative to its corresponding α-keto acid, leaving the D-enantiomer untouched. The D-amino acid can then be isolated from the reaction mixture. For instance, a chemoenzymatic deracemization process coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with stereoselective oxidation by LAAO and non-selective reduction has been successfully employed for the synthesis of substituted D-phenylalanines with high optical purity. nih.gov

A study on the synthesis of 3,4-dichloro-phenylalanine involved an enzymatic resolution step using Subtilisin A on the racemic ethyl N-acetyl-3,4-dichloro-phenylalaninate. researchgate.net This process yielded the (S)-hydrochloride (L-enantiomer) and the un-transformed (R)-ester (D-enantiomer), which could then be hydrolyzed to the desired D-amino acid. researchgate.net

| Enzyme | Substrate | Outcome | Reference |

| L-amino acid oxidase (LAAO) | Racemic phenylalanine derivatives | Selective oxidation of L-enantiomer, leaving D-enantiomer | nih.gov |

| Subtilisin A | Racemic ethyl N-acetyl-3,4-dichloro-phenylalaninate | Hydrolysis of L-enantiomer, separation of D-enantiomer | researchgate.net |

Chiral Auxiliary-Mediated Syntheses of D-Phenylalanine Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

The synthesis of various fluorinated phenylalanine analogs has been achieved using chiral auxiliaries. beilstein-journals.org For example, the stereoselective benzylation of an (S)-imidazolidinone auxiliary with tetrafluorobenzyl bromides has been reported. beilstein-journals.org Similarly, Ni(II) complexes of Schiff bases derived from chiral ligands, such as those based on proline, have been used for the asymmetric synthesis of tailor-made amino acids. nih.gov These complexes can facilitate deracemization or dynamic kinetic resolution of unprotected amino acids. nih.gov

A modified Yamada's method, employing a chiral auxiliary, was used for a four-step, highly enantioselective synthesis of (S)-3,4-dichloro-phenylalanine hydrochloride. researchgate.net The availability of both enantiomers of the chiral auxiliary makes it possible to prepare the R-isomer with the same high enantiomeric purity. researchgate.net

| Chiral Auxiliary Type | Application | Key Feature | Reference |

| (S)-Imidazolidinone | Synthesis of tetrafluorophenylalanine analogs | Stereoselective benzylation | beilstein-journals.org |

| Proline-derived Ni(II) complexes | Asymmetric synthesis of various amino acids | Dynamic kinetic resolution | nih.gov |

| Modified Yamada's method auxiliary | Enantioselective synthesis of 3,4-dichloro-phenylalanine | High enantiomeric purity for both enantiomers | researchgate.net |

Phase Transfer Catalysis in Enantioselective Synthesis

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In asymmetric PTC, a chiral phase-transfer catalyst is used to shuttle one of the reactants across the phase boundary, inducing enantioselectivity in the process.

Cinchona alkaloids and their derivatives are widely used as chiral phase-transfer catalysts for the asymmetric synthesis of α-amino acids. rsc.orgnih.gov These catalysts have been successfully applied in the enantioselective alkylation of achiral Schiff base esters of glycine (B1666218) to produce a variety of optically active α-amino acid derivatives. nih.gov The development of different generations of Cinchona-derived catalysts has expanded the scope and efficiency of this methodology. rsc.org Computational studies have also been employed to understand the intermolecular interactions between the catalyst and anions, aiming to improve the design of these catalysts for enhanced enantioselectivity. chemrxiv.org While the direct application to 2,4-dichloro-D-phenylalanine is not explicitly detailed in the provided context, the principles of asymmetric PTC are highly relevant for the synthesis of such chiral amino acid analogs.

Chemo-Enzymatic Cascade Approaches for D-Amino Acid Production

Chemo-enzymatic cascade reactions combine the advantages of both chemical and enzymatic transformations in a one-pot process to achieve complex molecular syntheses with high efficiency and selectivity. researchgate.net These cascades are particularly useful for the production of D-amino acids from readily available starting materials.

A notable example is the synthesis of D-phenylalanine derivatives through a one-pot tandem oxidative deamination and reductive amination. polimi.it This process can start from either racemic or L-phenylalanine derivatives. polimi.it A key component of such cascades is often an L-amino acid deaminase (LAAD) which converts the L-enantiomer to the corresponding keto acid. nih.govpolimi.it This intermediate can then be stereoselectively aminated to the D-amino acid using an engineered D-amino acid dehydrogenase or aminotransferase. polimi.itacs.org This approach has been used to synthesize a variety of D-phenylalanine derivatives with excellent enantiomeric excesses (90% to >99%). polimi.it

Another chemo-enzymatic strategy involves the use of phenylalanine ammonia lyase (PAL) for the hydroamination of cinnamic acid derivatives, coupled with a deracemization step. nih.gov This deracemization can be achieved through stereoselective oxidation of the L-amino acid followed by a non-selective chemical reduction of the resulting imine, leading to a racemic mixture that can re-enter the enzymatic cycle, thus achieving a dynamic kinetic resolution. frontiersin.org

Biocatalytic Pathways for D-Phenylalanine and Analog Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. The high stereoselectivity and mild reaction conditions of enzymatic reactions make biocatalysis an attractive and sustainable alternative to traditional chemical synthesis for producing chiral compounds like D-phenylalanine and its analogs. nih.gov

Engineered Enzymes for Stereoselective Transformations

The natural substrate specificity of enzymes can be a limitation. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have enabled the development of enzymes with tailored properties for specific industrial applications. acs.orgresearchgate.net

Engineered phenylalanine ammonia lyases (PALs) from Petroselinum crispum (PcPAL) have been developed for the biocatalytic synthesis of both L- and D-phenylalanine analogues. nih.gov By creating mutant variants, the catalytic performance of PcPAL has been optimized for both ammonia elimination and addition reactions, allowing for the synthesis of valuable compounds like (R)-p-methylphenylalanine. nih.gov

Similarly, D-amino acid aminotransferases (DAAT) have been engineered to exhibit improved activity towards D-phenylalanine and its derivatives. polimi.it For example, a DAAT from Bacillus sp. YM-1 was engineered and coupled with an L-amino acid deaminase in a whole-cell system to produce various D-phenylalanine derivatives with high enantiomeric excess. polimi.it The engineering of D-amino acid dehydrogenases has also been a focus, leading to biocatalysts with enhanced activity and stability for the asymmetric synthesis of D-phenylalanines. acs.org These engineered enzymes are often integrated into efficient (chemo)enzymatic cascades. acs.orgresearchgate.net

| Engineered Enzyme | Original Source | Application | Improvement | Reference |

| Phenylalanine Ammonia Lyase (PAL) | Petroselinum crispum | Synthesis of L- and D-phenylalanine analogs | Tailored for mono-substituted substrates | nih.gov |

| D-amino acid aminotransferase (DAAT) | Bacillus sp. YM-1 | Synthesis of D-phenylalanine derivatives | Native-like activity towards D-phenylalanine | polimi.it |

| D-amino acid dehydrogenases | Various | Asymmetric synthesis of D-phenylalanines | Increased activity and stability | acs.org |

Whole-Cell Biocatalysis Systems for D-Amino Acid Stereoinversion

Whole-cell biocatalysis has emerged as a powerful tool for the synthesis of D-amino acids through the stereoinversion of their more readily available L-enantiomers. nih.govnih.gov This approach leverages the metabolic machinery of microorganisms, often engineered to express a cascade of enzymes that work in concert to achieve the desired transformation. nih.govnih.gov

A notable example involves the development of an in vivo biocatalysis system in recombinant Escherichia coli. nih.govnih.gov This system co-expresses three key enzymes:

L-amino acid deaminase (LAAD) from Proteus mirabilis

meso-diaminopimelate dehydrogenase (DAPDH) from Symbiobacterium thermophilum

Formate dehydrogenase (FDH) from Burkholderia stabilis

This engineered E. coli strain can efficiently catalyze the stereoinversion of various L-amino acids to their corresponding D-forms. nih.govnih.gov For instance, using L-phenylalanine as a substrate, this whole-cell biocatalyst achieved a quantitative yield of D-phenylalanine with an enantiomeric excess (ee) of over 99% within 24 hours. nih.govnih.gov The system has also proven effective for the conversion of aliphatic amino acids like L-leucine, L-norvaline, L-glutamic acid, and L-methionine to their D-counterparts with high conversion rates and optical purities. nih.gov

Different strategies for co-expressing the necessary enzymes, such as single-plasmid, double-plasmid, and double-plasmid with a maltose-binding protein (MBP) fusion, have been evaluated to optimize the catalytic efficiency of the whole-cell system. nih.govnih.gov

D-Amino Acid Dehydrogenases and Transaminases in Asymmetric Synthesis

The asymmetric synthesis of D-amino acids from prochiral precursors is a highly atom-economical approach. acs.org D-amino acid dehydrogenases (D-AADHs) and D-amino acid transaminases (D-AATs) are key enzymes in these synthetic routes. acs.org

D-Amino Acid Dehydrogenases (D-AADHs):

D-AADHs catalyze the reductive amination of α-keto acids to produce D-amino acids. nih.gov While L-amino acid dehydrogenases are common in nature, D-selective AADHs are found in a more limited number of bacterial species. acs.org A significant challenge has been the narrow substrate scope of wild-type enzymes. acs.org

To overcome this, protein engineering, including rational design and directed evolution, has been employed to create D-AADHs with broader substrate ranges. nih.gov For example, mutagenesis of meso-diaminopimelate D-dehydrogenase has yielded enzymes capable of producing a variety of D-amino acids, including those with aliphatic and aromatic side chains, with high stereoselectivity (95% to >99% ee). nih.gov These engineered enzymes offer a direct, one-step synthesis of D-amino acids from their corresponding 2-keto acids. nih.gov

D-Amino Acid Transaminases (D-AATs):

D-AATs (EC 2.6.1.21) catalyze the stereoselective amination of α-keto acids using an amino donor, often D-alanine or D-glutamate. mdpi.comresearchgate.net These enzymes are crucial components of enzymatic cascade systems for D-amino acid synthesis. mdpi.com

Research on D-AAT from Haliscomenobacter hydrossis has demonstrated its potential as a biocatalyst for producing optically pure aliphatic and aromatic D-amino acids. mdpi.comresearchgate.net This enzyme exhibits high catalytic efficiency and stereoselectivity in the amination of various α-keto acids. mdpi.comresearchgate.net To drive the reaction equilibrium towards product formation, D-AATs are often used in multi-enzyme cascade systems. mdpi.comresearchgate.net For instance, a one-pot, three-enzyme system comprising a D-AAT, a hydroxyglutarate dehydrogenase, and a glucose dehydrogenase has been shown to produce D-amino acids with yields of 95–99% and an enantiomeric excess greater than 99%. researchgate.net

Engineered D-AATs have also been developed to improve their activity towards non-native substrates like D-phenylalanine. polimi.it These engineered enzymes can be coupled with L-amino acid deaminases in whole-cell systems for the efficient synthesis of D-phenylalanine derivatives from their L- or racemic precursors. polimi.it

Phenylalanine Ammonia-Lyases (PALs) in D-Amino Acid Synthesis

Phenylalanine ammonia-lyases (PALs, EC 4.3.1.24) are enzymes that typically catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comnih.gov However, under high concentrations of ammonia, the reverse reaction, the hydroamination of cinnamic acids, can be exploited for the synthesis of phenylalanine derivatives. nih.govnih.gov

While PALs predominantly produce the L-enantiomer, they can also generate the D-enantiomer, albeit often with lower efficiency. nih.govresearchgate.net To enhance the production of D-phenylalanines, PALs can be integrated into multi-enzymatic cascade processes. nih.govresearchgate.net

One such approach couples the amination activity of PAL with a chemoenzymatic deracemization process. nih.gov This involves the stereoselective oxidation of the L-amino acid formed by the PAL, followed by a non-selective reduction step, leading to an accumulation of the D-enantiomer. nih.gov For example, coupling PAL amination with a deracemization system using an L-amino acid deaminase (LAAD) and ammonia-borane resulted in a 71% conversion of p-nitrocinnamic acid to p-nitro-D-phenylalanine with 96% ee. mdpi.comwiley.com

Furthermore, directed evolution and high-throughput screening methods have been developed to identify PAL variants with increased selectivity for the formation of D-phenylalanines. nih.gov These improved PAL variants can then be used in chemoenzymatic cascades to increase both the yield and enantiomeric excess of the desired D-amino acid product. nih.gov

Strategic Use of Protecting Groups in Synthesis of this compound Derivatives

In the synthesis of peptides and other complex molecules containing this compound, the strategic use of protecting groups for the α-amino group is crucial to prevent unwanted side reactions and ensure the desired chemical transformations. The most commonly employed protecting groups in this context are Tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).

Tert-Butyloxycarbonyl (Boc) Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids, including this compound. chemimpex.comchemimpex.com The resulting Boc-2,4-dichloro-D-phenylalanine is a key intermediate in peptide synthesis and pharmaceutical development. chemimpex.com

The Boc group is introduced to protect the amino group during peptide coupling reactions. peptide.com This protection prevents the amino group from acting as a nucleophile and forming unwanted peptide bonds. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.de This orthogonality allows for the selective deprotection of the α-amino group without affecting other acid-labile protecting groups that may be present on the amino acid side chains. peptide.com

The use of Boc-protected this compound allows for its incorporation into peptide chains, where the unique electronic properties of the dichlorophenyl moiety can significantly influence the biological activity and pharmacological properties of the resulting peptide. chemimpex.com

9-Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Fmoc-2,4-dichloro-D-phenylalanine is a key building block for incorporating this non-canonical amino acid into peptides. clearsynth.com

The Fmoc group is base-labile and is typically removed using a solution of a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF). wikipedia.org This deprotection condition is orthogonal to the acid-labile conditions used to cleave the completed peptide from the solid support and to remove many side-chain protecting groups. iris-biotech.dewikipedia.org This orthogonality is a major advantage of the Fmoc/tBu protection strategy in SPPS. iris-biotech.de

The Fmoc group can be introduced onto the amino group of this compound using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct released upon Fmoc removal. wikipedia.org

Applications in Advanced Peptide Chemistry and Pharmaceutical Research

Incorporation into Peptides for Enhanced Biological Activity and Stability

The introduction of 2,4-Dichloro-D-phenylalanine into peptide sequences is a strategic approach to modulate their biological characteristics. This modification can lead to enhanced potency, stability, and receptor selectivity, making it a valuable tool in drug design. chemimpex.comchemimpex.com

Influence of the Dichlorophenyl Moiety on Pharmacological Properties of Peptides

Furthermore, the substitution pattern of the dichlorophenyl group is crucial in determining the potency and pharmacological properties of the resulting compounds. scienceopen.com Research on tachykinin antagonists, for example, has shown that the inclusion of 3,4-dichloro-D-phenylalanine can lead to a considerable and unpredicted increase in potency. pnas.org

Design of Peptidomimetics and Conformationally Constrained Peptides

This compound is instrumental in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. google.comresearchgate.netdiva-portal.org The substitution of natural L-amino acids with unnatural D-amino acids like this compound is a common strategy to increase resistance to enzymatic degradation, thereby enhancing the metabolic stability and in vivo half-life of the peptide. researchgate.netacs.orgnih.gov

This amino acid is also used to create conformationally constrained peptides. mdpi.com By restricting the flexibility of a peptide, its binding affinity and selectivity for a specific target can be significantly increased. mdpi.com This is because the constrained conformation can more closely resemble the bioactive conformation that the peptide adopts upon binding to its receptor. researchgate.net Various strategies, such as cyclization and the introduction of rigid linkers, are employed to achieve this conformational restriction. mdpi.comnih.gov The use of this compound in these strategies can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity. researchgate.net

Development of Therapeutic Agents and Modulators

The unique properties of this compound have led to its use in the development of a variety of therapeutic agents and modulators targeting different biological systems.

Enzyme Inhibitors and Receptor Antagonists

The incorporation of this compound has been a key strategy in the development of potent enzyme inhibitors and receptor antagonists. chemimpex.comchemimpex.com The dichlorophenyl moiety can interact with active sites of enzymes or binding pockets of receptors, leading to the inhibition of their function. scienceopen.com For example, peptides containing a 3,4-dichlorophenyl moiety have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov

In the area of receptor antagonism, 3,4-dichloro-D-phenylalanine has been incorporated into spantide II, a potent and non-neurotoxic tachykinin antagonist. pnas.org Tachykinin antagonists are of interest for their potential therapeutic applications in various conditions, including pain and inflammation.

| Target | Compound Type | Application |

| γ-Secretase | Peptide-drug conjugate | Alzheimer's disease research nih.gov |

| Tachykinin Receptors | Peptide antagonist (Spantide II) | Pain and inflammation research pnas.org |

| Furin | Dichlorophenylpyridine-based inhibitor | Antiviral therapeutics scienceopen.com |

Novel Drug Candidates in Cancer Research

Researchers are leveraging the properties of this compound to create novel drug candidates in the field of cancer research. chemimpex.com Modifications to peptides using this amino acid can lead to more effective treatments with potentially reduced side effects. chemimpex.com The rationale behind this approach is that the altered structure can lead to enhanced targeting of cancer cells or inhibition of pathways crucial for tumor growth.

The introduction of D-amino acids, such as this compound, into peptidomimetics has shown promise in developing antiproliferative agents. nih.gov For instance, a cyclic, D-amino acid-containing peptidomimetic demonstrated nanomolar inhibitory concentrations in HER2-overexpressing cancer cell lines. nih.gov The use of D-amino acids can also confer greater stability to these potential anticancer agents. nih.gov Studies have shown that D-enantiomers of amino acids can exhibit stronger inhibitory effects on cancer cell growth compared to their L-counterparts. mdpi.com

| Cancer-Related Target/Application | Compound/Strategy | Key Finding |

| HER2-overexpressing cancer cells | Cyclic D-amino acid-containing peptidomimetic | Nanomolar antiproliferative activity nih.gov |

| General cancer cell proliferation | D-amino acid supplementation | Stronger inhibitory effects compared to L-amino acids mdpi.com |

| Drug efficacy in oncology | Halogenated phenylalanine derivatives | Enhanced binding affinity and selectivity for therapeutic targets |

Contributions to Neuroscience Research (Neurotransmitter Systems)

This compound and related dichlorophenylalanine derivatives are valuable tools in neuroscience research, particularly in the study of neurotransmitter systems. chemimpex.com These compounds can be used to probe the function of amino acids in brain activity and to explore potential treatments for neurological disorders. chemimpex.com

For example, D-phenylalanine derivatives are known to influence the synthesis of key neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govmedicalnewstoday.comwikipedia.org This has led to research into their potential as modulators of these systems. Furthermore, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, LY3154207, incorporates a 2,6-dichlorophenyl moiety. acs.org This compound has shown a distinct pharmacological profile and is being investigated for its potential in treating conditions like Lewy body dementia. acs.org

Antimicrobial and Antifungal Agent Development

The unique structural features of this compound have prompted investigations into its potential as a scaffold for developing novel antimicrobial and antifungal agents. The incorporation of this unnatural amino acid into peptide sequences can significantly influence their biological activity.

Research has shown that peptides containing this compound can exhibit activity against a range of microbes. google.com This includes Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus. google.com Furthermore, some of these peptides have demonstrated activity against yeasts, for instance, Candida albicans. google.com The dichloro-substituted phenyl ring is a key feature, as halogenation can enhance the biological activities of compounds. The D-configuration of the amino acid can also contribute to the stability of the resulting peptides by making them less susceptible to degradation by proteases.

In the realm of antifungal research, derivatives containing a 2,4-dichlorophenoxy moiety have been synthesized and evaluated. A series of N,N'-diacylhydrazines incorporating this feature displayed significant antifungal activities against various plant pathogens, including Cladosporium cucumerinum, Corynespora cassiicola, and Sclerotinia sclerotiorum. mdpi.com

The development of antimicrobial peptides often involves creating libraries of semi-random peptides to identify sequences with potent activity. google.com The inclusion of non-natural amino acids like this compound in such libraries expands the chemical diversity and can lead to the discovery of peptides with superior antimicrobial properties. google.com The goal of these studies is often to develop agents that are effective against drug-resistant pathogens while exhibiting low toxicity to human cells. google.com

Table 1: Examples of Microbes Targeted by Agents Containing this compound or its Derivatives

| Category | Organism | Type of Agent | Reference |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Peptide | google.com |

| Gram-negative Bacteria | Escherichia coli | Peptide | google.com |

| Gram-positive Bacteria | Staphylococcus aureus | Peptide | google.com |

| Yeast | Candida albicans | Peptide | google.com |

| Fungus | Cladosporium cucumerinum | N,N'-diacylhydrazine derivative | mdpi.com |

| Fungus | Corynespora cassiicola | N,N'-diacylhydrazine derivative | mdpi.com |

| Fungus | Sclerotinia sclerotiorum | N,N'-diacylhydrazine derivative | mdpi.com |

Bioconjugation Strategies Utilizing this compound Derivatives

Bioconjugation, the process of linking biomolecules to other molecules, is a critical technology in various fields, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.gov While this compound itself is not directly used as a reactive handle for bioconjugation, its derivatives, particularly those containing reactive moieties, play a role in advanced bioconjugation strategies.

One notable example involves the use of dichloro-s-tetrazine as a disulfide bridging reagent. ucl.ac.uk This strategy allows for the site-selective modification of proteins, such as antibodies, that contain disulfide bonds. ucl.ac.uk The dichloro-s-tetrazine can react with the two thiol groups that result from the reduction of a disulfide bond, effectively re-bridging the protein and introducing two bioorthogonal handles for further chemical functionalization. ucl.ac.uk

Another approach utilizes dichloro-1,2,4,5-tetrazine, which can undergo two successive nucleophilic aromatic substitutions. This allows for the introduction of a thiol-containing payload at a cysteine residue with high selectivity. nih.gov The remaining tetrazine linkage can then serve as a handle for a subsequent bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction, enabling the creation of site-selectively dual-modified protein conjugates. nih.gov

The development of such bioconjugation reagents is driven by the need for stable and selective methods to create homogenous bioconjugates. nih.gov Traditional methods often result in heterogeneous mixtures, which can complicate their therapeutic application. nih.gov The use of reagents derived from structures related to this compound contributes to the expanding toolbox of chemical methods for precise protein modification.

Table 2: Bioconjugation Strategies Involving Dichloro-Substituted Reagents

| Reagent | Strategy | Application | Reference |

| Dichloro-s-tetrazine | Disulfide bridging | Site-selective modification of proteins (e.g., antibodies) | ucl.ac.uk |

| Dichloro-1,2,4,5-tetrazine | Successive nucleophilic aromatic substitution and iEDDA | Site-selective dual modification of protein conjugates | nih.gov |

Molecular Interactions and Biochemical Mechanisms

Protein and Enzyme Interaction Studies

The introduction of chlorine atoms to the D-phenylalanine scaffold significantly alters its electronic and steric properties, leading to notable effects on protein and enzyme interactions. These modifications can modulate enzyme function and influence how the molecule binds to active sites. Such studies are crucial for the development of novel therapeutic agents and for understanding fundamental biological processes. chemimpex.com

Research indicates that halogenated derivatives of phenylalanine can influence enzyme mechanisms and catalytic activity. While specific studies on 2,4-Dichloro-D-phenylalanine's direct modulation of enzyme catalysis are not extensively detailed in the provided results, the broader class of halogenated phenylalanines has been shown to impact enzymatic processes. For instance, the substitution of halogen groups on the phenyl ring can alter the substrate's interaction with the enzyme's active site, potentially leading to inhibition or altered catalytic efficiency. acs.org The electronic-withdrawing nature of chlorine atoms can affect the pKa of the amino and carboxyl groups, as well as the hydrophobicity of the side chain, all of which are critical for proper orientation and binding within an enzyme's active site. acs.org

In a related context, studies on phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine, have shown that modifications to the phenylalanine structure can significantly impact enzyme activation and activity. nih.govkoreascience.kr While not specific to the 2,4-dichloro derivative, this highlights the principle that substitutions on the phenyl ring are a key factor in modulating the function of enzymes that process aromatic amino acids. The presence of bulky and electronegative chlorine atoms in this compound would be expected to sterically and electronically influence its fit and interaction with enzyme active sites, potentially acting as a competitive inhibitor or an allosteric modulator. uni-freiburg.de

The binding affinity of ligands to proteins is a critical determinant of their biological effect. The halogenation of D-phenylalanine can enhance binding affinity to specific receptors. For example, the introduction of a D-phenylalanine residue into certain peptides has been shown to improve their binding affinities to receptors like the gonadotropin-releasing hormone (GnRH) receptor. nih.gov This suggests that the D-chiral configuration and the specific substitutions on the phenyl ring can be optimized to enhance molecular recognition.

Investigations into L-type amino acid transporter 1 (LAT1) have revealed that halogenation at specific positions on the phenylalanine ring can increase affinity and selectivity. researchgate.net For instance, an iodine atom at the 2-position of L-phenylalanine significantly improved LAT1 affinity. researchgate.net This suggests that the position and identity of the halogen atom are crucial for binding. While this study focused on L-phenylalanine and other halogens, it provides a strong rationale for how the 2,4-dichloro substitution pattern in D-phenylalanine could influence its binding to transporters and other proteins. The chlorine atoms can participate in halogen bonding, a type of noncovalent interaction that can contribute to the stability of a ligand-protein complex. rsc.org

Data from studies on related compounds can provide insights into the expected binding behavior of this compound. For instance, the binding affinities of various chlorinated compounds to receptors like PPARγ have been systematically studied, revealing the importance of the number and position of chlorine atoms for high-affinity binding. acs.org

| Compound/Derivative | Target/System | Observation | Reference |

| D-Phenylalanine derivatives | Gonadotropin-releasing hormone (GnRH) receptor | Introduction of D-Phe improved receptor binding affinities. | nih.gov |

| 2-Iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | Markedly improved LAT1 affinity and selectivity. | researchgate.net |

| Halogenated Phenylalanine Derivatives | Self-assembly into hydrogels | Halogenation position and identity affect nanostructure and viscoelasticity. | rsc.org |

| 2,4-Dichloro-N-(...)-benzenesulfonamide | Peroxisome proliferator-activated receptor γ (PPARγ) | Substitutions at position 2 and 4 of the benzene (B151609) ring were associated with higher transcriptional activity. | acs.org |

Chiral Recognition and Enantioselective Interactions of D-Phenylalanine Derivatives

Chiral recognition is a fundamental process in biology, where stereoisomers of a molecule can have vastly different effects. D-amino acids, while less common than their L-counterparts in higher organisms, play significant roles and are often recognized with high specificity. wikipedia.org The study of chiral recognition involving D-phenylalanine derivatives like this compound is essential for designing enantioselective sensors, separation methods, and stereospecific drugs. rsc.orgsemanticscholar.org

Various systems have been developed to achieve chiral discrimination of phenylalanine enantiomers. These include the use of chiral fluorescent sensors, cyclodextrins, and macrocyclic compounds. rsc.orgnih.govpnas.orgacs.org For example, a fluorescent sensor based on a binaphthyl derivative (H8-BINOL) demonstrated high enantioselectivity for L-phenylalanine, showing a significant fluorescence enhancement compared to D-phenylalanine. rsc.org Another study utilized γ-cyclodextrin and graphene oxide assemblies to create a nanoplatform for the chiral labeling of D-phenylalanine, achieving a high discrimination ratio. mdpi.com

The interactions driving this enantioselectivity are often a combination of hydrogen bonding, π-π stacking, and steric hindrance. acs.org In the case of cyclodextrin (B1172386) complexes, the precise fit of the guest molecule (the phenylalanine derivative) within the host cavity is crucial for chiral recognition. pnas.org The position and nature of substituents on the phenyl ring, such as the chlorine atoms in this compound, would directly influence these interactions, leading to differential binding between enantiomers.

| Chiral Selector System | Analyte | Key Finding | Reference |

| H8-BINOL based fluorescent sensor | Phenylalanine enantiomers | High enantioselective fluorescence enhancement for L-Phe over D-Phe. | rsc.org |

| γ-Cyclodextrin-graphene oxide | D-Phenylalanine | Efficient nanoplatform for chiral labeling with a high discrimination ratio (KD/KL = 8.21). | mdpi.com |

| β-Cyclodextrin | N-acetyl-D/L-phenylalanine | Crystal structures reveal different packing and hydrogen bonding for each enantiomer. | pnas.org |

| Tetraaza macrocyclic chiral solvating agents | Tripeptide enantiomers (derived from D/L-α-amino acids) | Achieved chiral discrimination via 1H NMR spectroscopy through multiple hydrogen bonding sites. | acs.org |

Structure-Activity Relationship (SAR) Studies of Halogenated Phenylalanine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how chemical structure correlates with biological activity. For halogenated phenylalanine derivatives, SAR studies focus on how the type, number, and position of halogen atoms on the phenyl ring affect their interaction with biological targets. springermedizin.dechemimpex.com

Research has shown that halogenation can significantly impact the properties of phenylalanine derivatives. For instance, in the context of L-type amino acid transporter 1 (LAT1), the affinity was found to increase with the size of the halogen at the 2-position (ortho), following the order: 2-F-Phe < 2-Cl-Phe < 2-Br-Phe < 2-I-Phe. researchgate.net This indicates that both steric bulk and the potential for halogen bonding play a role in the interaction. Similarly, halogenation at the meta position also enhanced LAT1 affinity in proportion to halogen size. researchgate.net

In other systems, the position of the halogen has been shown to dictate the rate of self-assembly and the rigidity of resulting hydrogels from Fmoc-phenylalanine derivatives. rsc.org For example, the rate of assembly increased in the order ortho < meta < para, while hydrogel rigidity trended with both halogen position and identity. rsc.org These findings underscore the precise control that halogenation offers in tuning the physicochemical and biological properties of phenylalanine derivatives. While these studies may not directly involve this compound, they establish a clear principle: the specific dichlorination pattern at the 2 and 4 positions will confer a unique set of properties that determine its biological activity profile. rais.is

| Halogen Position/Identity | System/Target | Structure-Activity Relationship Finding | Reference |

| Ortho (Position 2) | L-type amino acid transporter 1 (LAT1) | LAT1 inhibition increases with halogen size: F < Cl < Br < I. | researchgate.net |

| Meta (Position 3) | L-type amino acid transporter 1 (LAT1) | LAT1 affinity enhances in proportion to halogen size. | researchgate.net |

| Ortho, Meta, Para | Fmoc-X-Phe hydrogel self-assembly | Rate of assembly increases: ortho < meta < para. | rsc.org |

| Ortho, Meta, Para | Fmoc-X-Phe hydrogel rigidity | Rigidity increases: para < ortho < meta for each halogen (Br < Cl < F). | rsc.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, providing a fundamental understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. malayajournal.orgnih.gov

For 2,4-Dichloro-D-phenylalanine, DFT calculations are used to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In related dichlorinated aromatic compounds, studies have shown that the HOMO is often localized on the electron-rich aromatic ring, while the LUMO can be distributed across the entire molecule, including the side chain. nih.gov The HOMO-LUMO energy gap can effectively characterize chemical reactivity, kinetic stability, and charge transfer interactions within the molecule. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The following data are illustrative, based on typical values for similar aromatic amino acid derivatives calculated using DFT at the B3LYP/6-311G(d,p) level, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Value (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.37 | Difference between ELUMO and EHOMO |

From these energies, several key chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) (where μ is the chemical potential, -χ)

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for understanding its interaction with other chemical species. nih.gov

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra with a high degree of accuracy.

For vibrational spectroscopy, DFT is used to calculate the normal modes of vibration. The frequencies and intensities of these modes can be compared directly with experimental FT-IR and Raman spectra, aiding in the assignment of spectral peaks to specific molecular motions. researchgate.net Such analyses have been performed extensively on the parent compound, L-phenylalanine, to assign its complete vibrational spectrum. researchgate.net For this compound, theoretical calculations would reveal how the substitution of two chlorine atoms on the phenyl ring influences the vibrational modes of the amino acid, particularly those associated with the aromatic ring and the C-Cl bonds.

Electronic spectroscopy simulations are typically performed using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.orgmdpi.com The results, including excitation energies and oscillator strengths, can be used to simulate a UV-Visible absorption spectrum. This allows for the assignment of absorption bands to specific electronic transitions, such as the π → π* transitions characteristic of the aromatic phenyl ring. mdpi.com

Table 2: Simulated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: These values are representative and based on DFT calculations for similar molecules. Specific assignments for this compound would require dedicated computational studies.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |

| -NH2 | Symmetric Stretch | 3450 |

| Asymmetric Stretch | 3530 | |

| -COOH | C=O Stretch | 1755 |

| O-H Stretch | 3570 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-Cl | Stretch | 800 - 600 |

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction of the compound (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. dergipark.org.tr This allows for the identification of the most likely binding mode and the estimation of the binding energy.

For this compound, docking studies could be used to screen for potential protein targets. For instance, studies on similar phenylalanine derivatives have used docking to investigate their potential as inhibitors of enzymes like dipeptidyl peptidase IV or phenylalanine hydroxylase. dergipark.org.trnih.gov The results of such a study would identify key amino acid residues in the active site that interact with the compound and predict the binding affinity, providing a rationale for its potential inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the atomic motions of the system, providing insights into the flexibility of the binding site and the dynamic behavior of the intermolecular interactions that hold the complex together. nih.gov

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Both docking and MD simulations provide detailed information about these interactions. For this compound, the amino and carboxyl groups are capable of forming strong hydrogen bonds, while the dichlorophenyl ring can participate in hydrophobic and π-stacking interactions with aromatic residues in a protein's active site.

Charge transfer (CT) is another important aspect of intermolecular interactions, where an electron is transferred from a donor molecule to an acceptor. nih.govacs.org Computational analyses can quantify the extent of charge transfer between the ligand and the receptor upon binding. The interaction of L-phenylalanine with π-acceptors has been shown to proceed through the formation of donor-acceptor complexes. researchgate.net DFT calculations can be used to analyze the electronic interaction and charge migration in the formed complex, supporting experimental observations. nih.govacs.org

Quantum Chemical Calculations for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use computed molecular properties to develop these predictive models. nih.gov

Quantum chemical calculations are essential for deriving the descriptors used in QSAR models. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and thermodynamic parameters. researchgate.net By developing a QSAR model for a series of dichlorophenylalanine derivatives, it would be possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are most important for their biological effect. For example, QSAR studies on other dichlorinated compounds have shown that steric and electrostatic fields are critical for their binding affinity. nih.govmdpi.com Analysis of the resulting 3D contour maps can guide the design of more potent analogs by indicating where modifications to the molecular structure would be favorable or unfavorable for activity. nih.gov

Table 3: Common Quantum Chemical Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describes the molecule's ability to participate in electrostatic and charge-transfer interactions. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule and its fit within a receptor binding site. |

| Thermodynamic | Heat of formation, Gibbs free energy of solvation | Indicates the stability of the molecule and its interactions with solvent. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Analytical Research Methodologies for 2,4 Dichloro D Phenylalanine in Research Contexts

Chromatographic Techniques for Purity and Yield Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and yield of "2,4-Dichloro-D-phenylalanine". This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

In the context of studying the incorporation of nonproteinogenic amino acids like "this compound" into natural products, HPLC is indispensable. For instance, in studies involving the production of jadomycin (B1254412), a type of antibiotic, researchers used HPLC to monitor the reaction and analyze the crude product. scispace.com Although "this compound" did not lead to successful jadomycin production in one study, HPLC analysis was crucial in confirming the absence of the desired product. scispace.com

The versatility of HPLC allows for various detection methods. For amino acid analysis, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is common to enable sensitive detection. jafs.com.pl The resulting derivatives can be monitored using both UV and fluorescence detectors. jafs.com.pl A typical HPLC setup for amino acid analysis might involve a C18 column and a gradient elution system. jafs.com.plnih.gov While fluorescence detection generally offers lower limits of detection, UV detection is often sufficient and can provide better resolution for quantifying amino acids in biological samples. jafs.com.pl

Table 1: HPLC Analysis Parameters for Amino Acids

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Nova Pak C18, 4 µm, 250 x 4.6 mm I.D. | jafs.com.pl |

| Derivatization Reagent | o-phthaldialdehyde (OPA) with ethanethiol (B150549) (ESH) | jafs.com.pl |

| Detection (UV) | 337 nm | jafs.com.pl |

| Detection (Fluorescence) | Excitation: 336 nm, Emission: 425 nm | jafs.com.pl |

| Mobile Phase | Quaternary gradient system | jafs.com.pl |

Spectroscopic Characterization Methods in Academic Research (e.g., NMR, IR, UV-Vis, Fluorescence Spectroscopy)

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms. acs.org For complex molecules containing amino acid residues, techniques like Correlation Spectroscopy (COSY) help in confirming the connectivity of different parts of the molecule. scispace.com The number of signals in an NMR spectrum is dependent on the molecule's symmetry. thieme-connect.de In the case of substituted phenylalanines, the chemical shifts of the aromatic protons and carbons provide clear evidence of the substitution pattern. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. yildiz.edu.tr Key vibrational bands for an amino acid like "this compound" would include stretches for the amino group (NH₂), the carboxylic acid group (COOH), and the C-H bonds of the aromatic ring. libretexts.org The presence of chlorine atoms on the phenyl ring will also influence the "fingerprint region" of the spectrum (1200-700 cm⁻¹), which is unique to each molecule. libretexts.org Studies on similar amino acids have used IR spectroscopy to investigate hydrogen bonding and molecular structure. yildiz.edu.tr

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Aromatic amino acids, including "this compound," exhibit characteristic absorption maxima due to the presence of the phenyl ring. For phenylalanine, the absorption maximum is typically around 257-260 nm. researchgate.netysu.am The presence of chloro-substituents on the phenyl ring, as in 2,4-D (a related compound), can shift the absorption maximum. researchgate.net This technique is often used in conjunction with HPLC for detection and quantification. scispace.com

Fluorescence Spectroscopy: While phenylalanine itself has a relatively low quantum yield, it does exhibit fluorescence with an emission maximum around 280-283 nm when excited at approximately 257-266 nm. ysu.amresearchgate.net To enhance sensitivity for analysis, amino acids are often derivatized with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). nih.gov This allows for highly sensitive detection in techniques like capillary electrophoresis with fluorescence detection. nih.gov

Table 2: Spectroscopic Data for Phenylalanine and Related Compounds

| Technique | Compound/Group | Characteristic Peak/Range | Source |

|---|---|---|---|

| NMR (¹H) | Phenylalanine derivatives | Aromatic protons: ~7.0-7.4 ppm | acs.org |

| IR | Aromatic C-H stretch | 3100-3000 cm⁻¹ | libretexts.org |

| IR | Carboxylic acid C=O stretch | 1760-1690 cm⁻¹ | libretexts.org |

| UV-Vis | Phenylalanine | λmax ≈ 257-260 nm | researchgate.netysu.am |

| Fluorescence | Phenylalanine | λem ≈ 280-283 nm (λex ≈ 257-266 nm) | ysu.amresearchgate.net |

High-Throughput Screening Approaches for Catalytic Activity and Selectivity

High-throughput screening (HTS) methods are essential for rapidly evaluating the catalytic activity and selectivity of enzymes or potential catalysts. nih.govresearchgate.net These techniques allow for the testing of large libraries of variants or compounds in a time- and resource-efficient manner. researchgate.net

In the context of amino acids, HTS can be used to engineer enzymes with improved properties, such as enhanced activity towards a non-natural substrate like "this compound" or altered enantioselectivity. acs.org For example, HTS has been employed to screen mutants of phenylalanine ammonia (B1221849) lyase (PAL) for enhanced catalytic activity or tolerance to feedback inhibition. researchgate.net

Common HTS methodologies involve colorimetric or fluorometric assays where the desired catalytic reaction produces a detectable signal. nih.gov For instance, the activity of an enzyme could be coupled to a reaction that generates a fluorescent product, which can then be rapidly measured in a microplate format or by using fluorescence-activated cell sorting (FACS). researchgate.net While specific HTS assays for "this compound" are not detailed in the provided results, the general principles of HTS would be applicable to screen for enzymes that can utilize this compound as a substrate for various biotransformations. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing enantiomerically pure 2,4-Dichloro-D-phenylalanine?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives is commonly employed. Chiral resolution via HPLC with a reversed-phase C18 column ensures enantiomeric purity. For example, Fmoc-3,4-dichloro-D-phenylalanine (CAS 177966-58-4) is synthesized via regioselective chlorination of D-phenylalanine precursors followed by Fmoc protection .

- Critical Parameters : Reaction temperature (0–5°C for chlorination), protecting group stability (e.g., Fmoc vs. Boc), and chiral stationary phases (e.g., amylose-based columns) are key to avoiding racemization .

Q. Which analytical techniques are essential for characterizing this compound?

- Techniques :

- HPLC : Purity assessment using gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for dichloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO, theoretical 234.00 g/mol) .

- Data Interpretation : Compare retention times and spectral data against certified reference standards (e.g., CAS 114872-98-9) .

Advanced Research Questions

Q. How does the 2,4-dichloro substitution alter the electronic and steric properties of phenylalanine in peptide design?

- Electronic Effects : The electron-withdrawing Cl groups reduce aromatic ring electron density, potentially enhancing hydrogen bonding or π-stacking in receptor binding. Computational studies (e.g., DFT) predict a dipole moment increase of ~1.2 D compared to unmodified phenylalanine .

- Steric Effects : The 2,4-substitution creates steric hindrance, influencing peptide backbone conformation. Circular dichroism (CD) spectroscopy reveals β-sheet stabilization in model peptides .

- Contradictions : Some studies report enhanced receptor affinity, while others note reduced solubility; these discrepancies may arise from positional isomerism (e.g., 3,4- vs. 2,4-substitution) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?

- Root Causes : Variability in stereochemical purity (e.g., D vs. L isomers), residual solvents in synthesis, or assay conditions (e.g., cell vs. in vitro receptor models).

- Solutions :

- Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .

- Standardize bioassays using reference ligands (e.g., δ-opioid receptor studies with [D-Ala]deltorphin II analogs) .

- Cross-reference synthetic protocols (e.g., CAS 114872-98-9 vs. 177966-58-4) to confirm substituent positions .

Q. How is this compound utilized in designing selective δ-opioid receptor ligands?

- Pharmacological Role : The dichloro groups enhance hydrophobic interactions with receptor pockets. In [D-Ala]deltorphin II analogs, substitution at position 4 of phenylalanine increases binding affinity (K = 3.2 nM vs. 12 nM for unmodified Phe) .

- Methodological Insights :

- Molecular Dynamics (MD) : Simulate ligand-receptor docking to optimize Cl positioning.

- SAR Studies : Compare with para-chloro (pCl) and para-fluoro (pF) analogs to isolate electronic vs. steric effects .

Key Considerations for Researchers

- Stereochemical Verification : Always confirm D/L configuration using polarimetry or CD spectroscopy .

- Contaminant Screening : Test for residual chlorinated byproducts (e.g., dichloroacetate) via GC-MS .

- Ethical Frameworks : Align studies with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.